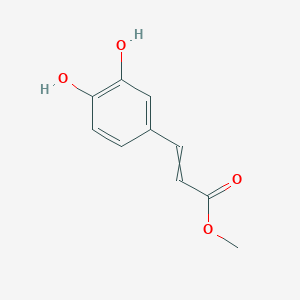

Methyl 3,4-dihydroxycinnamate

Description

Overview of Cinnamate (B1238496) Esters in Phytochemistry and Pharmaceutical Sciences

Cinnamic acid and its derivatives, including cinnamate esters, are a significant class of naturally occurring phenolic compounds widely distributed in the plant kingdom. atamanchemicals.com These compounds are of great interest in the fields of phytochemistry and pharmaceutical sciences due to their diverse biological activities. researchgate.net In phytochemistry, the study of chemicals derived from plants, cinnamate esters are recognized for their roles in plant growth and development, as well as their potential use as natural pesticides and fungicides. atamanchemicals.com

In the realm of pharmaceutical sciences, cinnamate esters have garnered attention for their potential to protect against diseases linked to oxidative damage, such as cancer and cardiovascular conditions. researchgate.net Their biological activities are extensive and include antioxidant, anti-inflammatory, antimicrobial, and antidiabetic properties. researchgate.netajol.info For instance, certain cinnamate esters have demonstrated the ability to inhibit the proliferation of cancer cells and reduce inflammation. nih.govnih.gov The investigation of these compounds has led to a deeper understanding of their mechanisms of action at a molecular level, making them a focal point for the development of new therapeutic agents. researchgate.netnih.gov

Significance of Methyl 3,4-Dihydroxycinnamate as a Research Target

This compound, also known as methyl caffeate, is a specific ester of caffeic acid. wikipedia.org It has emerged as a noteworthy subject of scientific inquiry due to its own unique and potent biological activities. This compound has been isolated from various plant species, including Solanum torvum, Perilla frutescens, and Haloxylon griffithii. wikipedia.orgnih.govnih.gov

Research has highlighted its potential in several therapeutic areas. For example, it has been identified as an α-glucosidase inhibitor, suggesting its potential for managing diabetes. wikipedia.org Studies in animal models have further supported its antidiabetic and antihyperglycemic effects. wikipedia.org

Furthermore, this compound has demonstrated significant anti-inflammatory and antioxidant properties. nih.govebi.ac.uk It has been shown to inhibit the respiratory burst in human neutrophils and exhibits lipoxygenase inhibitory activity, both of which are important in the inflammatory response. nih.gov The compound's ability to scavenge free radicals and inhibit lipid peroxidation further underscores its antioxidant capabilities. ebi.ac.uk Its involvement in the dimerization process to form active arylindane type phenolic compounds with antioxidant properties has also been a subject of study. scispace.com The diverse and promising bioactivities of this compound have solidified its importance as a target for ongoing and future academic research.

Detailed Research Findings on this compound

The following table summarizes key research findings related to the biological activities of this compound:

| Research Area | Finding | Source Organism/System | Reference |

| Anti-inflammatory | Potent inhibitor of respiratory burst in human neutrophils. | Haloxylon griffithii | nih.gov |

| Anti-inflammatory | Moderate lipoxygenase inhibitory activity. | Haloxylon griffithii | nih.gov |

| Anti-inflammatory | Potential inhibitory effects against LPS-induced NO production in macrophage RAW264.7 cells. | Macrophage RAW264.7 cells | ebi.ac.uk |

| Antioxidant | Dimerization of this compound to form active arylindane type phenolic compounds. | Sunflower seeds | scispace.com |

| Antidiabetic | Identified as an α-glucosidase inhibitor. | Solanum torvum fruits | wikipedia.org |

| Antidiabetic | Shows an antidiabetic effect in streptozotocin-induced diabetic rats. | Streptozotocin-induced diabetic rats | wikipedia.org |

| Antimicrobial | Exhibited antibacterial activity against Gram-positive Staphylococcus aureus. | Inula crithmoides L. | researchgate.net |

| Enzymology | Substrate for feruloyl esterase from Neurospora crassa. | Neurospora crassa | portlandpress.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNYGKNIVPVPPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3843-74-1 | |

| Record name | Methyl caffeate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3843-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Isolation and Natural Occurrence of Methyl 3,4 Dihydroxycinnamate

Phytochemical Investigations Leading to Isolation

The identification of Methyl 3,4-dihydroxycinnamate in the plant kingdom is the result of targeted phytochemical studies aimed at isolating and characterizing bioactive molecules. These investigations typically involve solvent extraction of plant materials, followed by complex separation and purification procedures to isolate individual compounds.

Scientific studies have successfully isolated this compound from a range of botanicals. The compound has been identified in various plant parts, including the stem bark, aerial parts, and fruits, demonstrating its distribution within the plant structure.

Rhizophora apiculata : Investigations into the chemical constituents of the mangrove species Rhizophora apiculata have led to the isolation of this compound. A study focusing on the stem barks of this plant successfully identified the compound as one of seven phenolic derivatives isolated from a methanolic extract. vjs.ac.vnresearchgate.net This was the first time this compound was reported from the Rhizophora genus. vjs.ac.vnresearchgate.net

Polygonum perfoliatum : This herbaceous vine is another documented source of this compound. Phytochemical analysis of the polar extracts from P. perfoliatum has identified a variety of phenolic acids, including this compound. nih.gov The compound is noted as one of twelve phenolic acids isolated from this species. nih.gov

Solanum torvum : Commonly known as turkey berry, the fruits of Solanum torvum have been a subject of phytochemical research, leading to the isolation of this compound (reported as methyl caffeate). vjs.ac.vnjuniperpublishers.com Bioactivity-guided fractionation of extracts from the fruit led to the identification of this compound as a major active principle. vjs.ac.vn

Table 1: Documented Isolation of this compound

| Plant Species | Plant Part | Reference |

|---|---|---|

| Rhizophora apiculata | Stem Barks | vjs.ac.vnresearchgate.net |

| Polygonum perfoliatum | Aerial Parts | nih.gov |

| Solanum torvum | Fruit | vjs.ac.vnjuniperpublishers.com |

The isolation of this compound from plant sources relies on established laboratory techniques that leverage the compound's physicochemical properties. The general workflow involves an initial extraction with a suitable solvent, followed by purification steps to separate the target molecule from the complex mixture of plant metabolites.

Extraction: The process typically begins with the air-drying and powdering of the collected plant material. A solvent is then used to extract the compounds. Methanol (B129727) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of polar and non-polar compounds. vjs.ac.vn For instance, the isolation from R. apiculata involved percolating the dried stem barks with 95% aqueous methanol at room temperature. vjs.ac.vnresearchgate.net Similarly, the compound was isolated from a methanol extract of S. torvum fruits. vjs.ac.vn

Purification: Following the initial extraction, the crude extract undergoes a series of purification steps.

Solvent Partitioning: The crude extract is often suspended in water and partitioned with solvents of varying polarity, such as n-hexane and ethyl acetate. This step helps to separate compounds based on their solubility, with this compound typically concentrating in the more polar fractions like ethyl acetate. vjs.ac.vn

Chromatography: Column chromatography is a crucial technique for the final purification. The extract is passed through a stationary phase, such as silica (B1680970) gel, and eluted with a mobile phase consisting of a solvent or a mixture of solvents. vjs.ac.vn This separates the compounds based on their affinity for the stationary and mobile phases. Activity-guided fractionation, where fractions are tested for specific biological activities, is often employed to target the isolation of active compounds like this compound. vjs.ac.vn

Table 2: Summary of Methodologies

| Step | Technique | Description |

|---|---|---|

| 1. Preparation | Drying and Grinding | Plant material is dried and powdered to increase surface area for extraction. |

| 2. Extraction | Solvent Extraction (e.g., Methanol) | The powdered plant material is soaked in a solvent to dissolve the chemical constituents. |

| 3. Fractionation | Solvent Partitioning | The crude extract is separated into fractions using immiscible solvents of different polarities (e.g., n-hexane, ethyl acetate). |

| 4. Purification | Column Chromatography | Fractions are further separated on a column with a solid stationary phase (e.g., silica gel) to isolate the pure compound. |

Biological Context of Natural Abundance

This compound is a secondary metabolite, meaning it is not directly involved in the primary functions of plant growth, development, or reproduction. Instead, compounds of this class, specifically hydroxycinnamic acids and their derivatives, fulfill specialized ecological roles.

These compounds are integral components of the phenylpropanoid pathway, which produces a wide array of plant phenolics. The natural abundance of this compound can be understood in the context of plant defense and interaction with the environment. Hydroxycinnamic acids are known to be important structural components of plant cell walls, where they can cross-link polysaccharides and other polymers, providing rigidity and defense against pathogens.

Furthermore, these phenolic compounds play a crucial role in protecting the plant from environmental stressors. They possess strong antioxidant properties, which help to mitigate the damaging effects of free radicals generated by factors such as UV radiation. Their presence in outer tissues like bark suggests a protective function against external threats, including herbivores and microbial infections. vjs.ac.vn

Compound Index

Synthetic Strategies and Chemical Derivatization of Methyl 3,4 Dihydroxycinnamate

Enzymatic and Biocatalytic Synthesis Approaches

Enzymatic synthesis offers a green chemistry alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions.

Lipases are versatile enzymes capable of catalyzing esterification and transesterification reactions. The synthesis of cinnamate (B1238496) esters, including methyl 3,4-dihydroxycinnamate, has been achieved using these biocatalysts. Immobilized lipase (B570770) B from Candida antarctica (CALB) has been identified as a particularly effective biocatalyst for such transformations. nih.govmdpi.com

Research has shown that the transesterification activity of Candida antarctica lipase B is significantly influenced by the structure of the cinnamate substrate. The relative activity for transesterification follows a general order where substrates with fewer hydroxyl groups on the phenyl ring react faster. For instance, the activity for caffeate (3,4-dihydroxycinnamate) is lower than that for ferulate (4-hydroxy-3-methoxycinnamate) and p-coumarate (4-hydroxycinnamate). nih.gov This suggests that the catechol moiety of caffeic acid may present challenges for enzymatic conversion compared to other less substituted hydroxycinnamates. Despite this, lipase-catalyzed synthesis remains a viable and environmentally favorable route for producing lipophilic derivatives of hydroxycinnamic acids. nih.gov

| Enzyme | Reaction Type | Substrate(s) | Key Finding |

| Candida antarctica lipase B (CALB) | Transesterification | Short-chain alkyl caffeate & fatty alcohol | Effective for preparing various lipophilic hydroxycinnamates. nih.gov |

| Candida antarctica lipase B (CALB) | Esterification | Dihydrocaffeic acid & 1-butanol | Successfully synthesized butyl dihydrocaffeate, a related compound. mdpi.com |

| Rhizomucor miehei lipase | Transesterification | Various cinnamates | Demonstrated moderate activity compared to CALB. nih.gov |

| Thermomyces lanuginosus lipase | Transesterification | Various cinnamates | Showed low activity for this transformation. nih.gov |

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. While extensive research exists on the asymmetric synthesis of related compounds like dihydrocoumarins, specific methodologies targeting the asymmetric synthesis of this compound are not prominently detailed in the available literature. researchgate.netnih.gov General strategies in asymmetric synthesis often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, such as an aldol (B89426) condensation or a Michael addition, which could potentially be adapted to form chiral derivatives of the cinnamate scaffold. nih.gov

Classical Organic Synthesis Routes

Traditional organic chemistry provides robust and scalable methods for the synthesis of this compound.

The most direct route to this compound is the esterification of its parent compound, caffeic acid, with methanol (B129727). This reaction is typically catalyzed by an acid. Cation-exchange resins have proven to be effective and reusable catalysts for this process, offering a cleaner alternative to mineral acids. econstor.eueconstor.eu

In one study, the synthesis of methyl caffeate was optimized as an intermediate step for producing Caffeic Acid Phenethyl Ester (CAPE). econstor.eu The highest yield was achieved using a cation-exchange resin catalyst under specific conditions. econstor.eueconstor.eu

| Parameter | Optimal Condition |

| Catalyst | Cation-exchange resin (e.g., Diaion PK208LH) econstor.eu |

| Reactants | Caffeic Acid, Methanol econstor.eu |

| Temperature | 60 °C econstor.eu |

| Reaction Time | 4 hours econstor.eu |

The kinetics of this esterification have been described by a pseudo-homogeneous first-order model, with a calculated activation energy of 51 kJ/mol, indicating the high catalytic activity of the resin. econstor.eu

The Perkin and Knoevenagel reactions are fundamental carbon-carbon bond-forming reactions used to synthesize α,β-unsaturated acids, making them suitable for creating the core structure of cinnamic acids. researchgate.netwikipedia.org

The Perkin reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid anhydride as a catalyst. wikipedia.orgbyjus.com To synthesize a caffeic acid derivative, 3,4-dihydroxybenzaldehyde (B13553) would be reacted with acetic anhydride in the presence of sodium acetate. Subsequent hydrolysis of the resulting mixed anhydride would yield the cinnamic acid, which can then be esterified. wikipedia.org

The Knoevenagel condensation is another key method, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst like an amine. researchgate.netnih.gov A high-yield synthesis of a related compound, caffeic acid 3,4-dihydroxyphenethyl ester, was achieved using a Knoevenagel condensation of 3,4-dihydroxybenzaldehyde with a monomalonate ester as the key step. nih.gov This highlights the utility of the Knoevenagel reaction in constructing the cinnamate framework from appropriate benzaldehyde (B42025) precursors. nih.gov

Development of Analogues and Derivatives

The structural backbone of this compound has been used as a template for the synthesis of various analogues to explore their biological activities. By modifying the hydroxyl and methoxy (B1213986) groups on the phenyl ring, researchers have created a library of related compounds.

A study synthesized 14 methyl benzoate (B1203000) and cinnamate analogs and evaluated their cytotoxic activity on hepatocellular carcinoma cells. nih.gov Several of these cinnamic derivatives, including this compound itself, showed potent activity. The results indicated that modifications to the core structure significantly influence its biological efficacy. nih.gov

| Compound Name | IC₅₀ (µM) on Hep3B cells |

| This compound | 109.7 ± 0.8 nih.gov |

| Methyl 4-hydroxycinnamate | Data not specified nih.gov |

| Methyl 3,4,5-trimethoxycinnamate | Data not specified nih.gov |

| Methyl 4-methoxycinnamate | Data not specified nih.gov |

| Methyl 3,4-dimethoxycinnamate | Data not specified nih.gov |

These findings emphasize the importance of the cinnamate scaffold as a source for developing new molecules with potential therapeutic applications. nih.gov

Synthesis of Rigid Derivatives

The synthesis of rigid analogues of bioactive molecules is a common strategy in medicinal chemistry to lock the molecule into a specific conformation, which can lead to enhanced binding to biological targets and improved pharmacological properties. While the direct synthesis of rigid derivatives starting from this compound is not extensively documented, analogous strategies applied to similar structures, such as methyl 2,5-dihydroxycinnamate, provide a blueprint for potential synthetic routes. These approaches typically involve the cyclization of the propenoate side chain to form various heterocyclic or carbocyclic ring systems.

One potential strategy involves an intramolecular Heck reaction, where the phenolic hydroxyl groups are first protected, followed by the introduction of a suitable halide on the aromatic ring. Subsequent palladium-catalyzed cyclization could lead to the formation of coumarin (B35378) or other heterocyclic structures. Another approach could be the use of ring-closing metathesis (RCM) on a diene precursor derived from this compound.

Furthermore, the synthesis of cyclopentenone and furanone derivatives of the isomeric methyl 2,5-dihydroxycinnamate has been reported, suggesting that similar cyclization strategies could be applied to this compound. For instance, a Claisen-Schmidt condensation of a protected 3,4-dihydroxybenzaldehyde with a cyclic ketone, followed by deprotection and esterification, could yield rigid analogues.

Table 1: Potential Strategies for the Synthesis of Rigid Derivatives of this compound

| Strategy | Key Transformation | Potential Product Class |

| Intramolecular Heck Reaction | Palladium-catalyzed cyclization | Coumarins, Dihydrobenzofurans |

| Ring-Closing Metathesis (RCM) | Ruthenium-catalyzed cyclization of a diene | Cyclic alkenes |

| Claisen-Schmidt Condensation | Base-catalyzed condensation with a cyclic ketone | Chalcone-like cyclic structures |

Structural Modifications (e.g., bromination, phenylation, methylation)

The chemical structure of this compound offers several avenues for structural modification, primarily on the aromatic ring and at the alpha-position of the cinnamate moiety. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

Bromination: The catechol ring of this compound is highly activated towards electrophilic aromatic substitution. Bromination can be expected to occur readily at the positions ortho and para to the hydroxyl groups. The reaction can be carried out using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity of the bromination can be influenced by the reaction conditions and the presence of protecting groups on the hydroxyl functions.

Phenylation: The introduction of a phenyl group can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reaction. This would typically require prior functionalization of the aromatic ring of this compound with a halide or a triflate group. Alternatively, arylation of the double bond could be explored using Heck or related reactions.

Methylation: The hydroxyl groups of the catechol moiety can be readily methylated using a variety of methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. This modification is useful for studying the role of the free hydroxyl groups in the biological activity of the parent compound. Additionally, methylation can occur at the alpha-position of the cinnamate ester under specific enolate-forming conditions.

Table 2: Summary of Structural Modifications of this compound

| Modification | Reagents and Conditions | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) or Br2 in a suitable solvent | Bromo-substituted this compound |

| Phenylation | Palladium catalyst, boronic acid/organotin reagent (after halogenation) | Phenyl-substituted this compound |

| Methylation (O-methylation) | Dimethyl sulfate or methyl iodide with a base | Methyl 3,4-dimethoxycinnamate |

| Methylation (C-methylation) | Strong base followed by a methylating agent | α-Methyl-methyl 3,4-dihydroxycinnamate |

Synthesis of Other Hydroxycinnamic Acid Esters

The synthesis of various esters of hydroxycinnamic acids, including caffeic acid, is a well-established area of research due to the diverse biological activities of these compounds. nih.gov The general methods for the synthesis of these esters can be broadly categorized into chemical and enzymatic approaches.

Chemical Synthesis:

Fischer-Speier Esterification: This is a classic method involving the reaction of the carboxylic acid (e.g., caffeic acid) with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions.

Condensation with Alkyl Halides: The carboxylate salt of the hydroxycinnamic acid can be reacted with an alkyl halide to form the corresponding ester.

Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid for reaction with an alcohol. nih.gov

Enzymatic Synthesis:

Lipases are commonly employed as biocatalysts for the esterification of hydroxycinnamic acids. These enzymatic reactions offer several advantages, including mild reaction conditions, high selectivity, and reduced byproduct formation. The choice of lipase, solvent, and reaction parameters can influence the yield and efficiency of the esterification process.

The synthesis of a variety of hydroxycinnamic acid esters allows for the exploration of structure-activity relationships and the development of new derivatives with tailored properties.

Table 3: Methods for the Synthesis of Hydroxycinnamic Acid Esters

| Method | Description | Key Reagents/Catalysts |

| Fischer-Speier Esterification | Acid-catalyzed reaction between a carboxylic acid and an alcohol. | H2SO4, HCl |

| Alkylation of Carboxylate | Reaction of a carboxylate salt with an alkyl halide. | Base, Alkyl halide |

| Coupling Agent-Mediated | Activation of the carboxylic acid for reaction with an alcohol. | DCC, EDC |

| Enzymatic Esterification | Biocatalytic esterification using lipases. | Lipase |

Molecular Mechanisms of Action in Preclinical Studies

Antioxidant Mechanisms and Cellular Protection

Methyl 3,4-dihydroxycinnamate, also known as methyl caffeate, is a derivative of caffeic acid and demonstrates significant antioxidant properties. These effects are attributed to its distinct molecular structure and its ability to interact with and neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Free Radical Scavenging Activities in Vitro and In Vivo Models

This compound has been shown to be an effective free radical scavenger in a variety of preclinical models. Its capacity to donate hydrogen atoms allows it to neutralize a wide range of free radicals. In vitro studies have demonstrated its ability to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl radicals, and nitric oxide. The efficiency of this scavenging activity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. For instance, one study reported the IC50 value for the DPPH radical scavenging activity of a methanolic extract containing methyl caffeate to be 11 µg/mL. Another study found the IC50 value of an ethanolic extract of Anogeissus leiocarpus, which also contains phenolic compounds, to be 104.74 µg/mL for DPPH inhibition, indicating potent antioxidant activity. nih.gov

While direct in vivo studies measuring free radical scavenging in animal models are complex, cellular models provide valuable insights into its protective effects. This compound has been shown to protect cells from oxidative stress induced by agents like hydrogen peroxide. acs.org This protection is a direct consequence of its ability to reduce the intracellular concentration of ROS.

Table 1: In Vitro Free Radical Scavenging Activity of this compound

| Radical | Assay | IC50 Value | Source |

|---|---|---|---|

| DPPH | Spectrophotometry | 11 µg/mL | mdpi.com |

| DPPH | Spectrophotometry | 104.74 µg/mL | nih.gov |

This table is interactive. Click on the headers to sort the data.

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating key cellular signaling pathways involved in the oxidative stress response. One of the most significant pathways it influences is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.comnih.gov

Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes. nih.govconsensus.app One such crucial enzyme is Heme oxygenase-1 (HO-1). nih.govnih.govnih.gov HO-1 catalyzes the degradation of pro-oxidant heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties. nih.govmdpi.com Studies have shown that this compound can significantly enhance the expression of both Nrf2 and HO-1, thereby bolstering the cell's endogenous antioxidant defenses. nih.gov

Role of Catechol Moiety in Antioxidant Efficacy

The potent antioxidant activity of this compound is intrinsically linked to its chemical structure, specifically the presence of a catechol moiety—an aromatic ring with two hydroxyl (-OH) groups in the ortho position (at carbons 3 and 4). This structural feature is a critical determinant of its radical scavenging ability.

Anti-inflammatory Mechanisms

This compound also exhibits significant anti-inflammatory properties, which are closely intertwined with its antioxidant activities. It can mitigate the inflammatory response by inhibiting the production of pro-inflammatory mediators and modulating the signaling pathways that orchestrate inflammation.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2, TNF-α)

Inflammation is characterized by the overproduction of various pro-inflammatory molecules. This compound has been shown to effectively suppress the production of several key mediators. In human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, this compound significantly reduced the release of tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, it inhibited the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, leading to a decrease in the secretion of prostaglandin E2 (PGE2). nih.govnih.gov The compound also suppressed the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), another important pro-inflammatory molecule. nih.gov

Table 2: Inhibition of Pro-inflammatory Mediators by this compound

| Mediator | Cell Line | Inducer | Effect | Source |

|---|---|---|---|---|

| TNF-α | HUVECs | LPS | Significant attenuation of release | nih.gov |

| Prostaglandin E2 | HUVECs | LPS | Inhibition of secretion | nih.gov |

| Nitric Oxide | HUVECs | LPS | Suppression of production | nih.gov |

This table is interactive. Click on the headers to sort the data.

Modulation of Signaling Pathways (e.g., NF-κB, STAT3)

The anti-inflammatory effects of this compound are also mediated by its ability to modulate critical intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.govclinicaleducation.org In unstimulated cells, NF-κB is held in an inactive state in the cytoplasm by an inhibitor protein called IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov this compound has been shown to suppress the LPS-induced phosphorylation and degradation of IκB, thereby inhibiting the phosphorylation and subsequent activation of NF-κB. nih.gov

The direct modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway by this compound is an area that requires further investigation. The STAT3 pathway is known to play a significant role in inflammation and cancer, and its inhibition is a therapeutic target. nih.govnih.govresearchgate.net While the broader class of caffeic acid derivatives has been studied in this context, specific research detailing the direct interaction of this compound with the STAT3 signaling cascade is not yet extensively documented.

Impact on Macrophage Activity and Macrophage-Adipocyte Interactions

This compound, also known as methyl caffeate, has demonstrated immunomodulatory effects in preclinical studies, particularly concerning macrophage activity. In a study involving the RAW264.7 macrophage cell line, methyl caffeate exhibited an immunosuppressive capacity by inhibiting the secretion of interleukin-2 (B1167480) (IL-2), a key cytokine in the immune response. nih.gov At a concentration of 100 µg/mL, a significant inhibitory effect on IL-2 secretion was observed, suggesting that methyl caffeate may play a role in modulating macrophage-mediated immune responses. nih.gov

While direct studies on the interaction between methyl caffeate and adipocytes are limited, research on related compounds provides insights into potential mechanisms. Caffeic acid phenethyl ester (CAPE), another derivative of caffeic acid, has been shown to suppress the production of pro-inflammatory cytokines in hypertrophic adipocytes when stimulated by lipopolysaccharide-activated macrophages. mdpi.com This suggests that compounds with a caffeic acid backbone may interrupt the inflammatory crosstalk between macrophages and adipocytes, a critical process in the pathophysiology of obesity and related metabolic disorders. mdpi.com The interaction between these two cell types is crucial in maintaining energy homeostasis, and dysregulation can lead to chronic low-grade inflammation. mdpi.com

Anticancer and Cytotoxic Mechanisms in Cell Lines and Preclinical Models

This compound has shown significant cytotoxic activity against a range of human cancer cell lines in preclinical investigations. One study demonstrated its ability to inhibit the proliferation of five distinct human cancer cell lines: A549 (lung carcinoma), T24 (bladder carcinoma), Huh-7 (hepatocellular carcinoma), 8505 (thyroid carcinoma), and SNU-1 (gastric carcinoma). nih.gov The half-maximal inhibitory concentration (IC50) values indicated a potent cytotoxic effect across these varied cancer types. nih.gov

Furthermore, a derivative of methyl caffeate, formed through oxidative dimerization, exhibited strong antiproliferative effects on human breast cancer cells. nih.gov This 1-phenylnaphthalene (B165152) lignan (B3055560) derivative was found to significantly decrease the number of both MCF-7 and MDA-MB-231 breast cancer cells, with an IC50 value of approximately 1 µM. nih.gov The presence of the 3,4-dihydroxyphenyl group appears to be crucial for this biological activity. nih.gov

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | 28.83 | nih.gov |

| T24 | Bladder Carcinoma | 35.41 | vjol.info.vn |

| Huh-7 | Hepatocellular Carcinoma | 42.17 | vjol.info.vn |

| 8505c | Thyroid Carcinoma | 50.19 | vjol.info.vn |

| SNU-1 | Gastric Carcinoma | 48.92 | vjol.info.vn |

This compound has been found to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms. In a study on acute myeloid leukemia (OCI-AML3) cells, methyl caffeate was observed to increase apoptosis at low concentrations. nih.gov Further investigation into its apoptotic effects revealed that an oxidative dimerization product of methyl caffeate significantly increased apoptosis in both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

The molecular mechanisms underlying this pro-apoptotic activity involve the activation of caspases, a family of proteases essential for the execution of apoptosis. Research on the neuroprotective effects of methyl caffeate demonstrated its ability to inhibit caspase-3, a key executioner caspase, in response to hydrogen peroxide-induced cell damage. nih.gov This suggests that in a cancerous context, modulation of caspase activity could be a primary mechanism by which methyl caffeate induces cell death. The induction of apoptosis is a critical goal in cancer therapy, as it eliminates cancer cells in a controlled manner. nih.gov

The role of this compound in oxidative DNA damage presents a complex picture. While many anticancer agents function by inducing DNA damage, leading to cell death, some studies on compounds related to methyl caffeate suggest a protective role against oxidative stress. For instance, a study on caffeic acid and chlorogenic acid in human leukemic cell lines found that these compounds did not induce DNA damage at the tested concentrations. scielo.br Another study showed that Caffeic Acid Phenethyl Ester (CAPE) could actually prevent cellular DNA damage induced by iron overload due to its iron-binding capabilities. mdpi.com

Conversely, the broader class of phenolic compounds has been noted to potentially act as pro-oxidants under certain conditions, which could lead to oxidative DNA damage in cancer cells. nih.gov Oxidative stress can generate reactive oxygen species (ROS) that damage DNA and other cellular components, a mechanism exploited by some cancer therapies. nih.gov However, there is currently no direct preclinical evidence demonstrating that this compound itself induces oxidative DNA damage as a primary anticancer mechanism.

While direct evidence for this compound inducing protein cross-linking is not extensively documented, studies on structurally similar compounds suggest this as a potential mechanism of action. A related compound, methyl 2,5-dihydroxycinnamate, has been shown to induce protein cross-linking in various cell types, including normal and neoplastic epithelial cells, as well as melanoma cells. nih.gov This cross-linking effect was observed to be a non-physiological chemical process. nih.gov

This process can lead to the formation of cornified envelope-like structures, which is a terminal event in the differentiation of skin cells and can effectively eliminate neoplastic phenotypes. nih.gov The ability of methyl 2,5-dihydroxycinnamate to cross-link the epidermal growth factor (EGF) receptor in vitro further supports the potential for this class of compounds to interact with and modify proteins, leading to cytotoxic effects. nih.gov The mechanism may involve the oxidation of the compound or an acceptor group on the protein. nih.gov

Preclinical studies on derivatives of caffeic acid suggest that this compound may exhibit synergistic effects when combined with established anticancer agents, potentially enhancing their therapeutic efficacy. Caffeic acid phenethyl ester (CAPE), a well-studied related compound, has demonstrated synergistic interactions with taxanes like paclitaxel (B517696) and docetaxel (B913) in prostate and ovarian cancer cell lines. nih.govmdpi.comnih.gov This synergy often results in increased cytotoxicity and apoptosis in cancer cells compared to treatment with the individual agents alone. nih.govmdpi.comnih.gov

The combination of natural compounds with conventional chemotherapy is a promising strategy to increase the sensitivity of cancer cells to treatment and potentially reduce drug resistance. nih.gov For instance, the combination of other polyphenols with cisplatin (B142131) has been shown to have synergistic anticancer effects. nih.govmdpi.com Similarly, synergistic effects have been observed with doxorubicin (B1662922) when combined with other natural compounds. researchgate.netnih.gov While direct studies on this compound are needed, the existing data on related caffeic acid derivatives provide a strong rationale for investigating its potential in combination cancer therapies.

| Compound/Related Compound | Anticancer Agent | Cancer Type/Cell Line | Observed Synergistic Effect | Reference |

|---|---|---|---|---|

| Caffeic acid phenethyl ester (CAPE) | Paclitaxel | Ovarian Cancer (OV7, HTB78, CRL1572) | Increased cytotoxicity and apoptosis | mdpi.comnih.gov |

| Caffeic acid phenethyl ester (CAPE) | Docetaxel | Prostate Cancer (PC-3, DU-145, LNCaP) | Enhanced antiproliferative and cytotoxic effects | nih.gov |

| Herbal formula MH-30 | Cisplatin | Melanoma (in vivo) | Synergistic inhibition of tumor growth | nih.gov |

| Glycyrrhetinic acid | Doxorubicin | Breast Cancer (MCF-7) | Enhanced cytotoxicity and apoptosis | nih.gov |

Based on a comprehensive review of the available scientific literature, it is not possible to provide a detailed article on the specific molecular mechanisms of "this compound" that strictly adheres to the requested outline.

The available research identifies this compound (also known as Methyl Caffeate) and reports its presence in various plant species. nih.gov Some studies confirm its general antimicrobial and antimycobacterial properties. biosynth.comtcichemicals.com However, the specific mechanistic details required for the outlined sections are not present in the provided search results.

Specifically:

Neuroprotective Mechanisms:There is a significant lack of information regarding the neuroprotective effects of this compound. Detailed preclinical studies on its ability to protect against Aβ-induced neurotoxicity or its impact on mitochondrial pathways in neurons could not be found. The prominent research in this area focuses on a similarly named but structurally different compound, Methyl 3,4-dihydroxybenzoate.ebi.ac.uk

Due to the absence of specific data on gyrase inhibition, 14α-demethylase inhibition, protection against Aβ-induced neurotoxicity, and impacts on neuronal mitochondrial pathways for this compound, generating a scientifically accurate article that fulfills the requirements of the provided outline is not feasible at this time.

Modulation of Apoptotic Proteins (e.g., Bcl-2, Bax, Caspases)

This compound and structurally similar compounds have demonstrated the ability to modulate key proteins involved in the apoptotic process, primarily through the intrinsic, or mitochondrial, pathway. Apoptosis is a regulated form of programmed cell death essential for tissue homeostasis, and its dysregulation is implicated in various diseases. The Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are central regulators of this process. mdpi.com The ratio between these opposing factions determines a cell's susceptibility to apoptosis. nih.gov

Preclinical studies on related dihydroxybenzoic acid methyl esters have shown that these compounds can obstruct induced apoptosis by regulating the expression of Bcl-2 and Bax. nih.gov An increase in the Bax/Bcl-2 ratio makes cells more susceptible to apoptosis, a mechanism observed with some natural cytotoxic compounds. nih.gov This elevated ratio often leads to the release of cytochrome c from the mitochondria, which is a critical step for the activation of caspases. nih.gov

Caspases are a family of proteases that act as the executioners of apoptosis. mdpi.com Once activated, initiator caspases like caspase-9 activate executioner caspases, such as caspase-3. nih.govresearchgate.net Caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis. researchgate.net Research on compounds like methyl 3,4-dihydroxybenzoate has shown they can suppress the activation of both caspase-9 and caspase-3 in response to oxidative stress-induced apoptosis in cell cultures. nih.gov Similarly, 3,4-dihydroxybenzoic acid methyl ester has been shown to promote apoptosis in fibroblast-like synoviocytes in rheumatoid arthritis models. nih.gov This modulation of apoptotic proteins highlights a significant mechanism through which this compound may exert its biological effects.

Table 1: Effects of this compound Analogs on Apoptotic Proteins

| Compound Studied | Model | Effect on Bcl-2 Family | Effect on Caspases | Outcome |

|---|---|---|---|---|

| Methyl 3,4-dihydroxybenzoate | H₂O₂-induced RGC-5 cells | Regulated expression of Bcl-2 and Bax nih.gov | Suppressed activation of caspase-9 and caspase-3 nih.gov | Inhibition of apoptosis nih.gov |

| 3,4-dihydroxybenzoic acid methyl ester | TNF-α-stimulated MH7A cells | Not specified | Not specified | Promotion of apoptosis nih.gov |

| Diphyllin methyl ether | A375 melanoma cells | Increased Bax/Bcl-2 ratio nih.gov | Significant activation of caspase-3/7 nih.gov | Induction of apoptosis nih.gov |

Potential Role in Cognitive and Memory Impairment Models (via related compounds like chlorogenic acid)

While direct studies on this compound are limited, extensive research on the related compound, chlorogenic acid (CGA), provides insight into its potential neuroprotective roles. CGA, an ester of caffeic acid (3,4-dihydroxycinnamic acid), has demonstrated significant protective effects in various preclinical models of cognitive and memory impairment, including those for Alzheimer's disease (AD). nih.govnih.gov

In rat models of early AD induced by Aβ₂₅₋₃₅ injection, CGA has been shown to improve learning, memory, and cognitive impairment. nih.gov The mechanisms behind this protection are multifaceted. CGA can attenuate neuronal damage and cognitive decline by exerting potent anti-oxidative and anti-inflammatory effects. mdpi.com Studies have shown that CGA can inhibit the activation of NF-κB, a key regulator of inflammation, thereby reducing neurotoxicity. nih.gov In animal models of sporadic AD, CGA treatment has been found to alleviate memory deficits and protect against neuronal damage and neuroinflammation in the cortex and hippocampus. nih.gov

Furthermore, CGA may exert its neuroprotective effects by modulating specific signaling pathways. For instance, research suggests CGA can protect the cognitive function of early AD rats via the Wnt signaling pathway, leading to decreased expression of GSK-3β and tau protein. nih.gov In other AD models, the combination of aerobic exercise and CGA supplementation was found to reverse cognitive decline, possibly through the SIRT1/PGC-1α/PPARγ signaling pathway. frontiersin.org CGA has also been shown to improve cognitive deficits in diabetic rats by mitigating oxidative stress, inflammation, and apoptosis, while augmenting levels of brain-derived neurotrophic factor (BDNF). nih.govbohrium.com These findings suggest that this compound, sharing a core structure with the active component of CGA, could potentially offer similar neuroprotective benefits.

Other Biological Mechanisms of Action

Antihyperglycemic and Antidiabetic Effects

This compound, also known as methyl caffeate, has been identified as a compound with significant antihyperglycemic and antidiabetic properties in preclinical models. nih.gov In studies using streptozotocin-induced diabetic rats, oral administration of methyl caffeate led to a significant reduction in fasting blood glucose levels and an increase in body weight. nih.gov The compound also helped normalize other biochemical parameters, such as plasma insulin (B600854), glycated hemoglobin, and hepatic glycogen (B147801) levels. nih.gov

The underlying mechanisms for these effects appear to involve both improved glucose uptake and preservation of pancreatic function. Research has shown that treatment with methyl caffeate leads to the upregulation of Glucose Transporter 4 (GLUT4) in skeletal muscles, which would enhance glucose uptake from the blood. nih.gov Furthermore, histological examination of the pancreas in treated diabetic rats revealed a regeneration of β-cells. nih.gov These results suggest that methyl caffeate possesses a potent hypoglycemic effect and could be a candidate for the development of oral antidiabetic drugs. nih.gov

Table 2: Antidiabetic Effects of Methyl Caffeate in Streptozotocin-Induced Diabetic Rats

| Parameter | Effect of Methyl Caffeate Treatment | Potential Mechanism |

|---|---|---|

| Fasting Blood Glucose | Significant reduction nih.gov | Enhanced glucose uptake, improved insulin function nih.gov |

| Body Weight | Increased nih.gov | General improvement in diabetic condition nih.gov |

| Plasma Insulin | Near normal levels nih.gov | Regeneration of pancreatic β-cells nih.gov |

| GLUT4 Expression | Upregulated in skeletal muscle nih.gov | Increased transport of glucose into cells nih.gov |

| Pancreatic Histology | Regeneration of β-cells observed nih.gov | Preservation/restoration of insulin-producing cells nih.gov |

Immunomodulatory Effects

The immunomodulatory potential of this compound can be inferred from studies on structurally related compounds that exhibit anti-inflammatory effects. Phytochemicals are known to modulate the complex immune system, and their therapeutic effects are often attributed to these properties. nih.gov

A key pathway involved in inflammation and immune response is the NF-κB (nuclear factor kappa B) pathway. In a preclinical model of rheumatoid arthritis, a condition with a significant inflammatory and autoimmune component, the related compound 3,4-dihydroxybenzoic acid methyl ester (DBME) demonstrated potent anti-inflammatory and pro-apoptotic effects. nih.gov DBME was found to decrease the concentrations of pro-inflammatory cytokines and chemokines such as IL-1β, IL-6, and CCL5 in TNF-α-stimulated cells. nih.gov Mechanistically, DBME was shown to decrease the phosphorylation of P65 and IκBα, key components of the NF-κB signaling pathway. nih.gov This inhibition of the NF-κB pathway suggests a mechanism for its anti-inflammatory action. Given the structural similarity, it is plausible that this compound may exert immunomodulatory effects through similar anti-inflammatory pathways.

Vascular Modulatory Effects (e.g., Vasorelaxation, Anti-atherosclerotic)

Atherosclerosis is a chronic disease characterized by inflammation and lipid accumulation in the arterial walls. nih.gov Compounds that can modulate vascular function, including promoting vasorelaxation and inhibiting the processes that lead to atherosclerosis, are of significant therapeutic interest.

Natural flavonoids and phenolic compounds have demonstrated notable anti-atherosclerotic activity. nih.gov The mechanisms are often multifactorial, involving antioxidant effects, inhibition of LDL oxidation, and improvement of endothelial function. nih.govresearchgate.net For example, the flavonoid kaempferol (B1673270) has been reported to increase endothelium-dependent vasorelaxation by improving nitric oxide production. nih.gov Studies on other compounds have shown they can protect endothelial cells from injury caused by oxidized LDL, reduce the production of free radicals, and inhibit the adhesion of monocytes to endothelial cells—a critical early step in the formation of atherosclerotic plaques. researchgate.net Given that this compound is a phenolic acid derivative, it may share these protective vascular effects, potentially contributing to anti-atherosclerotic activity by reducing oxidative stress and inflammation within the vasculature.

Enzyme Inhibition (e.g., 5-lipoxygenase, α-glucosidase, urease, α-chymotrypsin)

Preclinical studies have demonstrated that this compound, also known as caffeic acid methyl ester, and its parent compound, caffeic acid, possess inhibitory activity against several enzymes implicated in various physiological and pathological processes.

5-Lipoxygenase (5-LOX): this compound has been identified as a potent and selective inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. Research has shown that the methyl ester of caffeic acid exhibits a stronger inhibitory effect on 5-lipoxygenase than caffeic acid itself. One study reported an ID50 value of 0.48 µM for the methyl ester, indicating its significant potential to modulate inflammatory pathways mediated by leukotrienes. nih.gov The inhibition of 5-lipoxygenase by caffeic acid has been characterized as non-competitive. nih.gov

α-Glucosidase: While direct studies on this compound are limited, its parent compound, caffeic acid, has been shown to inhibit α-glucosidase. This enzyme is involved in the digestion of carbohydrates, and its inhibition is a therapeutic target for managing type 2 diabetes. In vitro studies have demonstrated that caffeic acid can inhibit α-glucosidase activity in a dose-dependent manner. nih.gov One comparative study found that caffeic acid had a significant inhibitory effect on α-glucosidase with an IC50 value of 4.98 μg/mL. nih.gov The esterification of caffeic acid can influence its inhibitory potential. nih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogens such as Helicobacter pylori. Research has identified caffeic acid as an effective inhibitor of urease. nih.gov Studies exploring compounds from dandelion have shown that caffeic acid acts as a non-competitive inhibitor of this enzyme. nih.gov The inhibitory activity of this compound specifically has not been extensively detailed, but the findings on caffeic acid suggest a potential for its derivatives to exhibit similar properties.

α-Chymotrypsin: α-Chymotrypsin is a digestive enzyme that breaks down proteins. The interaction of caffeic acid derivatives with this enzyme has been investigated. While direct IC50 values for the inhibitory activity of this compound against α-chymotrypsin are not readily available, studies on related compounds like caffeic acid phenethyl ester (CAPE) have explored their binding affinity. Research using multispectral methods indicated that CAPE can quench the fluorescence of α-chymotrypsin, suggesting an interaction, although it had the smallest binding affinity compared to trypsin and pepsin. nih.gov

| Enzyme | Compound | Inhibitory Concentration (IC50/ID50) | Type of Inhibition | Source |

|---|---|---|---|---|

| 5-Lipoxygenase | This compound | 0.48 µM (ID50) | Non-competitive (for caffeic acid) | nih.gov |

| α-Glucosidase | Caffeic Acid | 4.98 µg/mL (IC50) | Not specified | nih.gov |

| Urease | Caffeic Acid | Not specified | Non-competitive | nih.gov |

| α-Chymotrypsin | Caffeic Acid Phenethyl Ester | Binding affinity studied, no IC50 reported | Not applicable | nih.gov |

Modulation of Keap1-Nrf2 Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of various antioxidant and cytoprotective genes. Preclinical studies on caffeic acid methyl ester (CAME), which is this compound, have demonstrated its ability to modulate this protective pathway.

Research has shown that CAME can activate the Nrf2 signaling pathway in human umbilical vein endothelial cells (HUVECs). nih.govnih.gov This activation is a key mechanism behind its anti-inflammatory effects. nih.govnih.gov The activation of Nrf2 by CAME leads to an increased expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme that plays a significant cytoprotective role. nih.govnih.gov

The molecular mechanism of Nrf2 activation often involves its release from the inhibitory protein Keap1. Under normal conditions, Keap1 targets Nrf2 for degradation. However, certain molecules can interact with Keap1, disrupting the Keap1-Nrf2 complex and allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes. Studies on structurally related compounds like caffeic acid have shown they can decrease the expression of Keap1, thereby promoting Nrf2 activation. Molecular docking studies have further suggested that caffeic acid has the potential to interact with the Nrf2 binding site on the Keap1 protein.

The modulation of the Keap1-Nrf2 pathway by this compound and its related compounds underscores its potential as an indirect antioxidant. By enhancing the endogenous antioxidant defenses of the cell, this compound can help mitigate cellular damage caused by oxidative stress.

| Compound | Effect on Keap1-Nrf2 Pathway | Key Findings | Cell Model | Source |

|---|---|---|---|---|

| Caffeic Acid Methyl Ester (CAME) | Activation of Nrf2 | Increased HO-1 expression, contributing to anti-inflammatory effects. | Human Umbilical Vein Endothelial Cells (HUVECs) | nih.govnih.gov |

| Caffeic Acid | Activation of Nrf2 | Decreased Keap1 expression; potential interaction with Keap1-Nrf2 binding site. | Not specified |

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features for Biological Activity

The biological activity of Methyl 3,4-dihydroxycinnamate is not attributed to a single feature but rather to the synergistic interplay of its core components: the catechol phenyl ring, the α,β-unsaturated ester moiety, and the methyl ester group.

The 3,4-dihydroxy (Catechol) Phenyl Group: The two hydroxyl groups on the aromatic ring are critical. In related hydroxycinnamic acid derivatives, a hydroxyl group at the para-position (position 4) has been identified as a crucial structural element for certain anticancer synergies. nih.govnih.gov The ortho-dihydroxy arrangement, as seen in this compound, is particularly important for antioxidant activity, as it allows the compound to effectively donate a hydrogen atom and chelate metal ions. nih.gov

The α,β-Unsaturated Ester Moiety: This system, which includes the C7-C8 carbon-carbon double bond (the ene) and the ester group (the oate), is essential for many biological functions. Studies on similar compounds have shown that the rigidity and planarity conferred by this double bond are major requirements for cooperative anticancer and cell differentiation activities. nih.govnih.gov This moiety acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. nih.gov

The Methyl-Esterified Carboxyl Group: The presence of a methyl ester, as opposed to a free carboxylic acid, significantly influences the molecule's lipophilicity. This alteration affects its ability to permeate biological membranes and can modulate its interaction with specific targets. For certain synergistic anticancer effects in related compounds, a methyl-esterified carboxyl group was found to be a critical structural requirement. nih.govnih.gov

The combination of these features—a potent antioxidant catechol ring, a reactive α,β-unsaturated system, and a lipophilicity-modulating methyl ester—defines the foundational SAR of this compound.

Influence of Substitution Patterns on Phenyl and Alkyl Moieties

The biological activity of cinnamic acid derivatives is highly sensitive to the number and position of substituents on the phenyl ring. nih.gov Altering these patterns, or changing the alkyl portion of the ester, can dramatically enhance or diminish the compound's efficacy.

Phenyl Ring Substitutions: The hydroxylation and methoxylation patterns on the phenyl ring are primary determinants of bioactivity. nih.gov For instance, studies comparing various methyl hydroxycinnamates have revealed the importance of the para-hydroxyl group. nih.govnih.gov While this compound possesses this feature, the additional hydroxyl group at position 3 distinguishes it from analogues like methyl p-coumarate (methyl 4-hydroxycinnamate). The presence of a methoxy (B1213986) group, as in methyl ferulate (methyl 4-hydroxy-3-methoxycinnamate), also alters the electronic and steric properties, leading to different biological outcomes. The dihydroxy pattern in this compound generally confers strong antioxidant properties compared to its monohydroxylated or methoxylated counterparts.

Alkyl Moiety Substitutions: The esterification of the carboxylic acid group is a key modification. Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) would increase lipophilicity, which can influence membrane permeability and binding to hydrophobic pockets in target proteins. While the methyl ester has been shown to be effective for certain activities nih.govnih.gov, the optimal alkyl chain length is typically dependent on the specific biological target.

The following table summarizes the key structural differences between this compound and related compounds.

| Compound Name | Phenyl Ring Substituents | Alkyl Moiety | Key Feature Difference |

| This compound | 3-OH, 4-OH | Methyl | Catechol (o-dihydroxy) structure |

| Methyl p-coumarate | 4-OH | Methyl | Single hydroxyl group |

| Methyl ferulate | 3-OCH₃, 4-OH | Methyl | One hydroxyl and one methoxy group |

| Caffeic acid | 3-OH, 4-OH | Hydrogen (acid) | Free carboxylic acid (less lipophilic) |

Computational Approaches: Molecular Docking and QSAR

Computational chemistry provides powerful tools to investigate and predict the biological activity of molecules like this compound at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, docking studies would elucidate how it fits into the active site of an enzyme or the binding pocket of a receptor.

The key interactions stabilizing the ligand-protein complex typically include:

Hydrogen Bonds: The two phenolic hydroxyl groups are potent hydrogen bond donors and acceptors, allowing them to form strong, directional interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) in a protein's active site.

Hydrophobic Interactions: The aromatic phenyl ring can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. ajol.info

Binding affinity, often expressed as a binding energy (in kcal/mol), quantifies the strength of these interactions. A more negative value indicates a stronger and more stable interaction. Docking studies on structurally similar compounds have shown favorable binding energies against various therapeutic targets. nih.govbiointerfaceresearch.com For example, in a study of flavonoid compounds targeting the estrogen receptor, the binding energy was a key indicator of potential activity. biointerfaceresearch.com

The table below illustrates hypothetical binding affinities for this compound with different protein targets, based on typical values observed for similar phenolic compounds.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Tyrosine Kinase | 2WGJ | -7.8 | ARG841, LYS745 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.2 | ARG120, TYR355, SER530 |

| Estrogen Receptor Alpha | 3ERT | -7.5 | ARG394, GLU353, HIS524 |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built by calculating molecular descriptors (e.g., physicochemical, electronic, topological) for a set of molecules and using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create a predictive equation. nih.gov

A typical QSAR model can be represented by the equation: Biological Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

For this compound, a QSAR model could predict its inhibitory activity against a specific enzyme based on descriptors such as:

LogP: A measure of lipophilicity.

Molecular Weight (MW): The mass of the molecule.

Hydrogen Bond Donors/Acceptors: The number of hydroxyl and carbonyl groups.

Topological Polar Surface Area (TPSA): An indicator of membrane permeability.

The predictive power of a QSAR model is evaluated using statistical metrics such as the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). nih.gov A high R² value indicates a good fit of the model to the training data, while a high Q² value indicates good predictive ability for new compounds. Modern approaches also utilize machine learning and artificial intelligence to build more complex and accurate predictive models for various biological activities. nih.govnih.gov

The following table shows typical validation parameters for a robust QSAR model.

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model. | > 0.8 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.7 |

| CCC (Concordance Correlation Coefficient) | Evaluates the agreement between predicted and observed values. | > 0.85 |

Metabolism and Biotransformation Studies

Enzymatic Metabolism Pathways (e.g., Esterase Activity)

The initial and most significant metabolic step for Methyl 3,4-dihydroxycinnamate is the hydrolysis of its methyl ester bond, a reaction catalyzed by esterases. This enzymatic cleavage results in the formation of its parent compound, caffeic acid, and methanol (B129727).

Esterases capable of hydrolyzing hydroxycinnamate esters are present throughout the mammalian intestinal tract. monash.edu In the small intestine, this cinnamoyl esterase activity is largely associated with the intestinal mucosa. monash.edu Human intestinal mucosa has been shown to possess carboxylesterases that can hydrolyze various ester-containing drugs. nih.gov These enzymes are crucial for the initial breakdown of ingested ester compounds.

Feruloyl esterases (FAEs), a subclass of carboxylic acid esterases, are known to cleave the ester bonds of hydroxycinnamic acids. wikipedia.org Certain types of FAEs have demonstrated the ability to hydrolyze methyl esters of various hydroxycinnamic acids, including methyl caffeate. wikipedia.org This enzymatic action is a key pathway for releasing the biologically active caffeic acid from its esterified form.

The distribution of this esterase activity is not uniform. In rats, for instance, the esterase activity in the small intestine is primarily derived from the mucosa, while in the large intestine, the activity is predominantly from the luminal microflora. monash.edu This indicates that both host and microbial enzymes contribute to the hydrolysis of hydroxycinnamate esters.

| Substrate | Enzyme Class | Primary Product | Location of Activity |

|---|---|---|---|

| This compound | Esterases (e.g., Carboxylesterases, Feruloyl Esterases) | Caffeic Acid | Small Intestine (Mucosa), Large Intestine (Microflora) |

Role of Gut Microbiota in Biotransformation

Following the initial enzymatic hydrolysis, the resulting caffeic acid becomes a substrate for extensive biotransformation by the gut microbiota. While this compound itself is not directly metabolized by the gut microbiota, its hydrolysis product, caffeic acid, undergoes significant microbial degradation in the colon.

In vitro fermentation studies using human fecal microbiota have shown that caffeic acid and its esters are rapidly metabolized. nih.gov The esterification of caffeic acid does not appear to significantly alter its subsequent metabolism by the gut microbiota once hydrolysis has occurred. nih.gov

The primary microbial metabolites of caffeic acid that have been identified are 3-hydroxyphenylpropionic acid and benzoic acid. nih.govnih.gov The formation of these metabolites indicates that the gut microbiota possesses the enzymatic machinery to carry out dehydroxylation and side-chain reduction of caffeic acid. The production of these metabolites can vary among individuals, reflecting differences in the composition and metabolic activity of their gut microbiota.

The biotransformation process can be summarized in two main steps:

Hydrolysis: this compound is hydrolyzed to caffeic acid by microbial esterases in the colon.

Further Metabolism: The liberated caffeic acid is then converted by the gut microbiota into various smaller phenolic compounds.

| Precursor | Key Microbial Action | Major Identified Metabolites |

|---|---|---|

| Caffeic Acid | Dehydroxylation, Side-chain reduction | 3-Hydroxyphenylpropionic acid, Benzoic acid |

Identification of Metabolites and Antioxidation Products

The metabolites of this compound are primarily the products of its hydrolysis and subsequent microbial metabolism of caffeic acid, as detailed in the previous section.

In the context of its antioxidant activity, this compound can be oxidized, leading to the formation of specific antioxidation products. Studies investigating the antioxidation mechanism of methyl caffeate in a lipid oxidation system have identified a quinone derivative as an initial product. nih.govnih.govnih.govnih.gov This o-quinone is formed through the oxidation of the catechol group of the molecule. nih.govnih.govnih.gov

However, this quinone is not the final stable product. It is a reactive intermediate that can undergo further reactions. nih.govnih.govnih.gov In the presence of lipids such as ethyl linoleate, the quinone derivative of methyl caffeate can react to form new, more complex peroxide compounds with tricyclic structures. nih.govnih.govnih.gov These products are the result of coupling reactions between the oxidized methyl caffeate and the lipid components. nih.gov

Furthermore, the oxidation of methyl caffeate by reactive oxygen species (ROS) and reactive nitrogen species (RNS) can lead to the formation of dimerization products, including a dihydrobenzofuran lignan (B3055560), which has shown potent antitumor activity. nih.gov

| Transformation | Product(s) | Notes |

|---|---|---|

| Enzymatic Hydrolysis | Caffeic Acid | Primary metabolic step in the intestine. |

| Gut Microbiota Metabolism (of Caffeic Acid) | 3-Hydroxyphenylpropionic acid, Benzoic acid | Further biotransformation in the colon. |

| Antioxidation Reaction | Quinone derivative, Tricyclic peroxides (with lipids), Dihydrobenzofuran lignan | Products formed during the process of free-radical scavenging. |

Advanced Analytical Methodologies for Research

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of phenolic compounds like Methyl 3,4-dihydroxycinnamate due to its high resolution and sensitivity. Reversed-phase HPLC is the most common modality used for its separation. nih.govnih.gov

A typical HPLC system for analyzing this compound utilizes an octadecylsilyl (C18) stationary phase. mdpi.commdpi.com The separation is achieved using a gradient elution with a mobile phase commonly consisting of acidified water (often with formic or acetic acid) and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). mdpi.commdpi.com

HPLC with Diode Array Detection (HPLC-DAD): This is a widely used method for quantification. The DAD detector measures absorbance across a range of wavelengths, allowing for the identification of compounds based on their specific UV-Vis spectra. pensoft.netscispace.com For this compound, detection is typically set around the absorbance maxima for hydroxycinnamic acids. d-nb.info The method's validity is often established through parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). pensoft.net

HPLC with Mass Spectrometry (HPLC-MS, HPLC-MS/MS): Coupling HPLC with a mass spectrometer provides a powerful tool for both identification and structural confirmation. nih.gov As the compound elutes from the HPLC column, it is ionized (commonly via electrospray ionization, ESI) and sent to the mass analyzer. mdpi.comd-nb.info HPLC-MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. nih.gov Further fragmentation in tandem mass spectrometry (HPLC-MS/MS) yields specific product ions that create a unique fingerprint, allowing for unambiguous identification even at trace levels. d-nb.info

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection Method | Key Application |

|---|---|---|---|---|

| HPLC-DAD | Reversed-Phase C18 | Gradient of acidified water and acetonitrile/methanol | Diode Array Detector (UV-Vis) | Quantification and purity assessment. pensoft.net |

| HPLC-MS/MS | Reversed-Phase C18 | Gradient of acidified water and acetonitrile/methanol | Mass Spectrometer (e.g., ESI-QqQ) | Trace-level detection and structural confirmation. d-nb.info |

Gas Chromatography (GC) is another powerful separation technique, though its application to polar, non-volatile compounds like this compound often requires a derivatization step. This process involves converting the hydroxyl groups into more volatile silyl (B83357) ethers (e.g., using BSTFA) or other suitable derivatives to improve chromatographic behavior.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common GC-based method for analyzing phenolic compounds. nih.govnih.gov After separation on a capillary column (often with a dimethylpolysiloxane stationary phase), the analyte enters the mass spectrometer. nih.gov Electron Impact (EI) is a common ionization technique that causes extensive fragmentation, providing a characteristic mass spectrum that can be compared against spectral libraries for identification. gcms.cz The molecular ion may not always be present in EI spectra, but the fragmentation pattern provides significant structural information. gcms.cz

Gas Chromatography-Flame Ionization Detection (GC-FID): While GC-MS is superior for identification, GC-FID can be used for quantification. The FID detector offers a robust and linear response over a wide concentration range but does not provide structural information. Its use is predicated on the compound being sufficiently resolved from other components in the mixture.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound and for characterizing its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise chemical structure of organic molecules. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the carbon skeleton and the placement of protons and functional groups. ceon.rsshd.org.rs

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the vinylic protons of the cinnamate (B1238496) backbone (with a large coupling constant confirming a trans configuration), and the methyl ester protons. rsc.orgresearchgate.net The ¹³C NMR spectrum complements this by showing distinct resonances for each carbon atom in the molecule. rsc.orgresearchgate.net

| ¹H NMR Spectral Data (Illustrative) | ¹³C NMR Spectral Data (Illustrative) | ||

|---|---|---|---|

| Proton Assignment | Chemical Shift (δ, ppm) | Carbon Assignment | Chemical Shift (δ, ppm) |

| -OCH₃ | ~3.7 | -OCH₃ | ~51 |

| Vinylic H (α) | ~6.2 (d, J ≈ 16 Hz) | C (α) | ~115 |

| Vinylic H (β) | ~7.5 (d, J ≈ 16 Hz) | C (β) | ~145 |

| Aromatic H | ~6.7 - 7.1 | Aromatic C | ~114 - 122 |

| Aromatic C-OH | - | Aromatic C-OH | ~145 - 148 |

| Aromatic C (quaternary) | - | Aromatic C (quaternary) | ~127 |

| C=O | - | C=O | ~167 |

Note: Specific chemical shifts can vary based on the solvent used.

Mass spectrometry (MS) is crucial for confirming molecular weight and probing molecular structure. When coupled with liquid chromatography, it becomes a highly sensitive tool for detecting the parent compound and its metabolites in complex biological matrices. nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like this compound. d-nb.info In negative ion mode, it typically generates the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ can be observed.

Ion Trap and Triple Quadrupole (QqQ) Analyzers: These mass analyzers are frequently used for MS/MS experiments. d-nb.info An ion trap can isolate a specific precursor ion (e.g., the [M-H]⁻ of this compound) and fragment it through collision-induced dissociation (CID) to produce a series of product ions. A triple quadrupole analyzer performs a similar function and is considered the gold standard for quantitative analysis using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity. d-nb.info The fragmentation pattern provides valuable data for identifying metabolites, which often involve modifications like glucuronidation, sulfation, or hydroxylation on the parent structure. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Activities and Target Identification

Methyl 3,4-dihydroxycinnamate has established antimicrobial, anticancer, antioxidant, anti-inflammatory, and neuroprotective properties. biosynth.commdpi.comnih.gov Recent studies have also highlighted its potential antidiabetic effects, including the ability to enhance glucose-stimulated insulin (B600854) secretion and induce the regeneration of pancreatic islet β-cells. wikipedia.orgmdpi.com Furthermore, emerging research has indicated that the compound may possess immunosuppressive effects, demonstrating an ability to inhibit the secretion of interleukin-2 (B1167480) (IL-2). jst-haui.vnvjol.info.vn

Future research should aim to systematically screen for additional novel bioactivities. Identifying the specific molecular targets through which this compound exerts its effects is crucial for understanding its therapeutic potential and for the rational design of future drugs.

Table 1: Known Biological Activities and Identified Molecular Targets of this compound

| Biological Activity | Identified Molecular Target/Mechanism | Cell/System Studied |

|---|---|---|

| Anticancer | Down-regulation of Bcl-2; Up-regulation of Bid and Bax; Activation of caspase-3 and PARP; Release of cytochrome c. fujita-hu.ac.jp | MCF-7 human breast cancer cells fujita-hu.ac.jp |